3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
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Overview
Description
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a synthetic organic compound known for its applications in various scientific fields. This compound features a cyclopropane ring substituted with a dichlorovinyl group and a dimethylphenyl group, making it structurally unique and chemically significant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the Dichlorovinyl Group: The dichlorovinyl group is introduced via a halogenation reaction, often using reagents like phosphorus trichloride and chlorine gas.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation, using an appropriate catalyst such as aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorovinyl group, converting it to a less chlorinated or fully hydrogenated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorovinyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.
Major Products
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include partially or fully dechlorinated compounds.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxylate
- 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxylic acid
Uniqueness
Compared to similar compounds, 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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